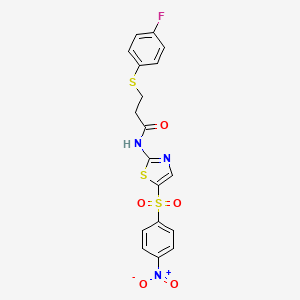

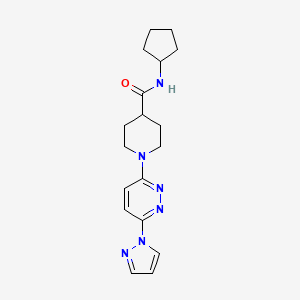

![molecular formula C12H10N2O6 B2593985 [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid CAS No. 2257-68-3](/img/structure/B2593985.png)

[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid” is a compound that belongs to the class of organic compounds known as 2-naphthalene sulfonic acids and derivatives . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group (or a derivative thereof) at the 2-position .

科学的研究の応用

Solvent Extraction and Rare Earth Metal Ions

[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid: has been investigated for its potential in solvent extraction processes. Researchers have explored its ability to selectively bind and extract trivalent rare earth metal ions from aqueous solutions. These applications are crucial in the separation and purification of rare earth elements, which find use in electronics, catalysis, and luminescent materials .

Biological Activity and Antitubercular Properties

This compound’s structural features make it an interesting candidate for biological studies. Researchers have synthesized derivatives based on its core structure and evaluated their activity against Mycobacterium tuberculosis (MTB). These investigations aim to discover novel antitubercular agents that could combat drug-resistant strains of MTB .

Calixarene Carboxylate Aggregation and Stripping

In the field of supramolecular chemistry, [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid derivatives have been explored as potential ligands for calixarene-based receptors. These ligands can aggregate and selectively bind metal ions, leading to applications in ion extraction and separation processes. Additionally, their stripping properties are relevant for metal recovery and recycling .

Indole Derivatives and Beyond

Indole derivatives play a crucial role in medicinal chemistry. While not directly related to the compound, the study of indole-based molecules has paved the way for innovative drug design. Researchers continue to explore the synthesis and biological activity of compounds inspired by indole structures, which could indirectly impact the development of novel pharmaceuticals .

Organic Synthesis and Functional Group Transformations

The carboxymethoxy group in [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid offers synthetic versatility. Organic chemists have utilized this compound as a building block for various transformations, including esterification, amidation, and other functional group modifications. These reactions contribute to the synthesis of diverse organic molecules .

Photophysical Properties and Luminescent Materials

While not extensively studied, the phthalazinone core in this compound suggests potential photophysical properties. Researchers may explore its luminescence behavior, which could lead to applications in optoelectronic devices, sensors, or luminescent materials. Further investigations are needed to unlock its full potential in this area .

特性

IUPAC Name |

2-[4-(carboxymethoxy)-1-oxophthalazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O6/c15-9(16)5-14-12(19)8-4-2-1-3-7(8)11(13-14)20-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZNBABOHXYKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)

![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide](/img/structure/B2593906.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2593916.png)

![[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea](/img/structure/B2593919.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2593921.png)

![1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one](/img/structure/B2593925.png)